molecular formula C15H16N2OS2 B5233758 N,N'-bis[3-(methylthio)phenyl]urea

N,N'-bis[3-(methylthio)phenyl]urea

Cat. No.: B5233758
M. Wt: 304.4 g/mol
InChI Key: IGOMJEMWESWJJS-UHFFFAOYSA-N
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Description

N,N'-bis[3-(methylthio)phenyl]urea is a urea derivative featuring two 3-(methylthio)phenyl substituents attached to the urea core. The methylthio (-SMe) groups introduce sulfur atoms, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1,3-bis(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-19-13-7-3-5-11(9-13)16-15(18)17-12-6-4-8-14(10-12)20-2/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOMJEMWESWJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Urea derivatives exhibit diverse properties depending on substituents. Key analogs include:

Compound Name Substituents Key Properties/Applications References
N,N′-bis(3,4-dichlorophenyl)urea 3,4-dichlorophenyl 100% motility inhibition in C. elegans
Fluometuron 3-(trifluoromethyl)phenyl Herbicide (photosynthesis inhibitor)
N,N'-bis-(4-dimethylamino-phenyl)-N-(3,3,3-trifluoro-propionyl)-urea 4-dimethylaminophenyl, trifluoropropionyl Pharmaceutical intermediate
N,N'-di-[3-(p-toluenesulfonyloxy)phenyl]urea p-toluenesulfonyloxy Patent applications (chemical synthesis)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and pesticidal activity. For example, N,N′-bis(3,4-dichlorophenyl)urea achieves 100% motility inhibition in C. elegans , likely due to increased electrophilicity.
  • Electron-Donating Groups (e.g., -SMe, -NMe₂) : May improve solubility and bioavailability. The methylthio group in N,N'-bis[3-(methylthio)phenyl]urea could enhance lipophilicity compared to polar substituents like -OH or -NH₂.

Physicochemical Properties

  • This contrasts with sulfonated derivatives (e.g., –5), which are more hydrophilic.
  • Stability : Sulfur-containing compounds may exhibit oxidation sensitivity, whereas chlorinated or fluorinated analogs (e.g., fluometuron) are more resistant to environmental degradation .

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